REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[CH:5]([CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)C(OCC)=O)C.Cl.N1C=CC(CCCC(O)=O)=CC=1>>[NH:16]1[CH2:17][CH2:18][CH:13]([CH2:12][CH2:11][CH2:5][C:4]([OH:19])=[O:3])[CH2:14][CH2:15]1
|
Name
|
VIII
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)CCC1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CCCC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
decarboxylated by heating
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)CCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |